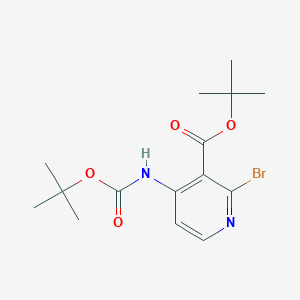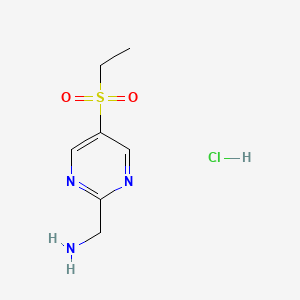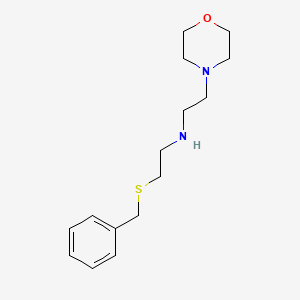![molecular formula C20H28NOPS B6315080 2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine CAS No. 2410954-66-2](/img/structure/B6315080.png)
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine, or 2-DDPE for short, is an organophosphorus compound that has been widely studied for its potential applications in scientific research. 2-DDPE is a derivative of ethanamine, which is an amine-based compound that has been used in a variety of applications. 2-DDPE has been shown to be an effective inhibitor of enzymes in laboratory experiments, and has been used to study the effects of enzyme inhibition on biochemical and physiological processes.
Mécanisme D'action
2-DDPE works by binding to the active site of enzymes, blocking their activity. This inhibition of enzyme activity can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-DDPE has been shown to have a variety of effects on biochemical and physiological processes. It has been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression. In addition, 2-DDPE has been used to study the effects of enzyme inhibition on metabolism and energy production.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-DDPE for lab experiments is its ability to effectively inhibit enzymes. This makes it an ideal tool for studying the effects of enzyme inhibition on biochemical and physiological processes. One limitation of 2-DDPE is that it is not very stable, so it must be used quickly after synthesis.
Orientations Futures
There are a number of potential future directions for the use of 2-DDPE in scientific research. It could be used to study the effects of enzyme inhibition on cellular processes such as cell division and differentiation. It could also be used to study the effects of enzyme inhibition on disease processes such as cancer and inflammation. In addition, 2-DDPE could be used to study the effects of enzyme inhibition on drug metabolism and drug toxicity. Finally, 2-DDPE could be used to study the effects of enzyme inhibition on the production of proteins and other macromolecules.
Méthodes De Synthèse
2-DDPE can be synthesized in a two-step process. First, ethanamine is reacted with phosphorous trichloride to form a phosphorylated ethanamine. This intermediate is then reacted with dimethylthiocarbamate to form the final product, 2-DDPE.
Applications De Recherche Scientifique
2-DDPE has been used extensively in scientific research, particularly in studies of enzyme inhibition. It has been used to study the effects of enzyme inhibition on biochemical and physiological processes. 2-DDPE has also been used to study the effects of enzyme inhibition on cell signaling pathways and gene expression.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NOPS/c1-20(2,3)24-17-15-21-14-16-23(22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,21H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQBOSIXGMAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfanylethyl)-2-diphenylphosphorylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)




![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

